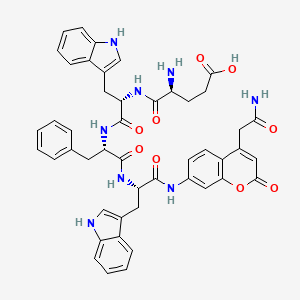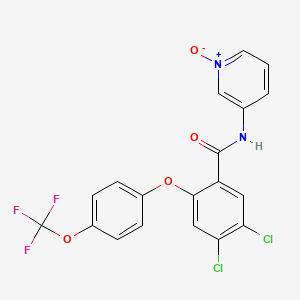
Nav1.8-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nav1.8-IN-8 is a selective inhibitor of the voltage-gated sodium channel subtype Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in the dorsal root ganglion neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential as a novel analgesic, offering a non-opioid alternative for pain management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.8-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s selectivity and potency.
Purification: The final product is purified using techniques such as chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Nav1.8-IN-8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Nav1.8-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of sodium channels.
Biology: Helps in understanding the role of Nav1.8 in pain pathways and sensory neuron function.
Medicine: Potential therapeutic agent for treating chronic pain conditions without the risk of addiction associated with opioids.
Industry: Could be used in the development of new pain relief medications
Wirkmechanismus
Nav1.8-IN-8 exerts its effects by selectively binding to the Nav1.8 sodium channel, inhibiting its activity. This inhibition prevents the propagation of action potentials in pain-sensing neurons, thereby reducing pain perception. The molecular targets include the voltage-sensing domains of the channel, and the pathways involved are primarily related to nociceptive signal transmission .
Vergleich Mit ähnlichen Verbindungen
Nav1.8-IN-8 is unique in its high selectivity for the Nav1.8 channel compared to other sodium channel subtypes. Similar compounds include:
VX-548: Another selective Nav1.8 inhibitor currently in clinical trials for pain management.
A-803467: Known for its high affinity and selectivity for Nav1.8.
PF-1247324: A selective inhibitor with a different chemical structure but similar target specificity .
Eigenschaften
Molekularformel |
C19H11Cl2F3N2O4 |
|---|---|
Molekulargewicht |
459.2 g/mol |
IUPAC-Name |
4,5-dichloro-N-(1-oxidopyridin-1-ium-3-yl)-2-[4-(trifluoromethoxy)phenoxy]benzamide |
InChI |
InChI=1S/C19H11Cl2F3N2O4/c20-15-8-14(18(27)25-11-2-1-7-26(28)10-11)17(9-16(15)21)29-12-3-5-13(6-4-12)30-19(22,23)24/h1-10H,(H,25,27) |
InChI-Schlüssel |
NSDKFULWFDJLQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)[O-])NC(=O)C2=CC(=C(C=C2OC3=CC=C(C=C3)OC(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


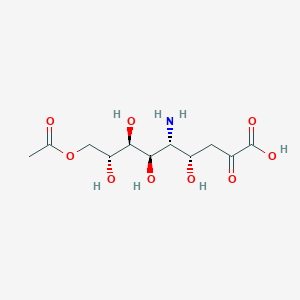
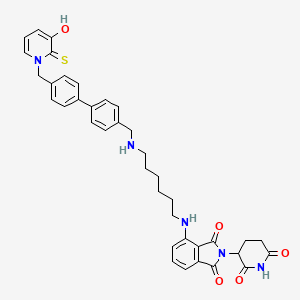
![N-(6-cyano-1,3-benzothiazol-2-yl)-4-[(piperidin-4-ylamino)methyl]benzamide](/img/structure/B12370871.png)
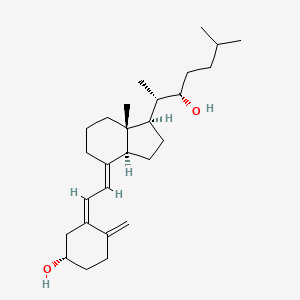
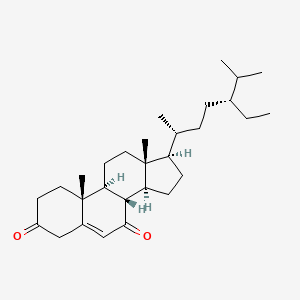

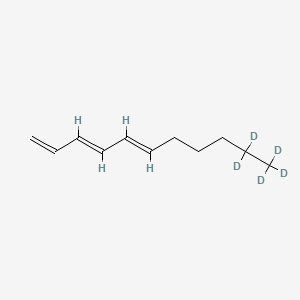
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)

![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)
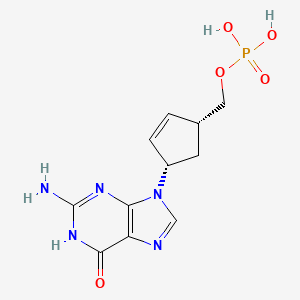
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
